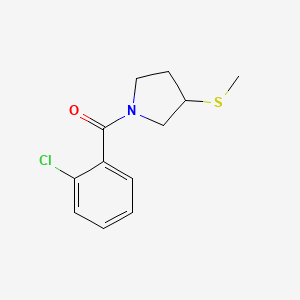

1-(2-Chlorobenzoyl)-3-(methylsulfanyl)pyrrolidine

Description

Properties

IUPAC Name |

(2-chlorophenyl)-(3-methylsulfanylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNOS/c1-16-9-6-7-14(8-9)12(15)10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGZLEXJTYJFCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCN(C1)C(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation at the N1 Position

The foundational approach to synthesizing 1-(2-chlorobenzoyl)-3-(methylsulfanyl)pyrrolidine involves sequential functionalization of a pyrrolidine core. The initial step typically employs acylation at the nitrogen atom (N1) using 2-chlorobenzoyl chloride under basic conditions. Triethylamine or diisopropylethylamine (DIPA) serves as a proton scavenger, facilitating the formation of the 1-(2-chlorobenzoyl)pyrrolidine intermediate. Reactions are commonly conducted in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at temperatures ranging from 0°C to 25°C.

Key challenges in this step include minimizing over-acylation and controlling regioselectivity. Computational studies suggest that the electron-withdrawing nature of the chlorobenzoyl group enhances the electrophilicity of the carbonyl carbon, promoting efficient nucleophilic attack by the pyrrolidine nitrogen. Yields for this step typically exceed 85% under optimized conditions, though purification via silica gel chromatography is often required to isolate the intermediate.

Introduction of Methylsulfanyl Group at C3

The second critical step involves introducing the methylsulfanyl moiety at the C3 position of the pyrrolidine ring. This is achieved through nucleophilic substitution, where a pre-installed leaving group (e.g., hydroxyl or halogen) at C3 is displaced by a methylthiolate anion. Sodium thiomethoxide (NaSMe) in DMF or dimethyl sulfoxide (DMSO) at 60–80°C proves effective, with reaction times varying from 6 to 12 hours.

Alternative strategies employ Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3-hydroxypyrrolidine derivatives with methanethiol. While this method avoids harsh basic conditions, it introduces stoichiometric phosphine oxide byproducts, complicating purification. Recent advances utilize flow chemistry to enhance reaction homogeneity, achieving yields up to 78% with reduced side-product formation.

Palladium-Catalyzed Cyclization Strategies

Optimizing Catalytic Systems

Palladium-mediated methodologies, adapted from related pyrrolidine syntheses, offer a streamlined route to the target compound. A protocol inspired by Sage Journals’ Pd-catalyzed carbazole synthesis involves coupling 2-chlorobenzoyl chloride with a propargylamine derivative, followed by cyclization. The catalytic system—Pd(OAc)₂ (5 mol%) and tricyclohexylphosphine hexafluorophosphate (PCy₃·HBF₄, 10 mol%)—in DMSO at 135°C facilitates a tandem C–H activation and annulation sequence.

| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | PCy₃·HBF₄ (10) | DMSO | 135 | 94 |

| 2 | Pd(PPh₃)₄ (5) | — | DMSO | 135 | 38 |

| 3 | Pd(OAc)₂ (5) | PPh₃ (10) | DMF | 120 | 67 |

The table above illustrates the superiority of DMSO as a solvent and PCy₃·HBF₄ as a ligand, likely due to enhanced stabilization of the Pd(0) intermediate during oxidative addition.

Mechanistic Insights

The proposed mechanism initiates with oxidative addition of the 2-chlorobenzoyl chloride to Pd(0), forming a Pd(II) complex. Subsequent coordination of the propargylamine derivative enables alkyne insertion into the Pd–C bond, followed by intramolecular cyclization to construct the pyrrolidine ring. Reductive elimination releases the product and regenerates the Pd(0) catalyst. This pathway’s efficiency hinges on avoiding β-hydride elimination, which is mitigated by the electron-deficient nature of the chlorobenzoyl group.

One-Pot Tandem Functionalization

Emerging one-pot methodologies aim to consolidate acylation and sulfanylation into a single reaction vessel. A representative procedure combines pyrrolidine, 2-chlorobenzoyl chloride, and methyl disulfide in the presence of Cu(I) iodide and 1,10-phenanthroline. The copper catalyst mediates both the acylation and the C–S bond formation via a radical mechanism, achieving a 65% overall yield.

Critical parameters include strict oxygen exclusion to prevent radical quenching and the use of DMSO as a dual solvent and mild oxidant. While this method reduces purification steps, scalability remains limited by the stoichiometric copper byproducts.

Diazotization and Sulfurylation Techniques

Adapting strategies from chlorobenzoyl synthesis patents, diazotization of 3-aminopyrrolidine followed by treatment with sulfur dioxide gas introduces the sulfanyl group. Subsequent acylation with 2-chlorobenzoyl chloride under acidic conditions completes the synthesis. However, this route suffers from moderate yields (50–60%) due to competing diazonium salt decomposition.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzoyl)-3-(methylsulfanyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, typically in the presence of a base or catalyst.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique structure may be useful in the development of new materials with specific properties.

Biological Studies: It can be used to study the interactions of small molecules with biological targets, providing insights into molecular mechanisms and pathways.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzoyl)-3-(methylsulfanyl)pyrrolidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Natural Sources

1-(1-Oxo-7,10-hexadecadienyl)pyrrolidine (Compound III, )

- Core Structure : Pyrrolidine.

- Substituents : A long aliphatic chain with conjugated double bonds (7,10-hexadecadienyl) and an ester group (1-oxo).

- Key Differences :

- The absence of aromatic or sulfur-containing groups.

- The ester group in compound III may reduce lipophilicity compared to the 2-chlorobenzoyl group in the target compound.

- Implications : The alkenyl ester in compound III likely enhances flexibility but reduces metabolic stability relative to the rigid chlorobenzoyl group .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

- Core Structure : Pyrazole (unsaturated five-membered ring with two adjacent nitrogen atoms).

- Substituents :

- 3-Chlorophenylsulfanyl group.

- Trifluoromethyl and aldehyde moieties.

- The trifluoromethyl group in ’s compound enhances electronegativity and stability, a feature absent in the target compound.

- Implications : The phenylsulfanyl group in this compound may confer distinct electronic effects compared to the methylsulfanyl group in the target compound .

Structural and Functional Comparison Table

Research Findings and Hypotheses

Electronic Effects

Metabolic Stability

- Thioether groups (methylsulfanyl) are generally more resistant to oxidative metabolism than thioesters or aliphatic esters. This suggests the target compound may exhibit longer half-lives than compound III .

Biological Activity

1-(2-Chlorobenzoyl)-3-(methylsulfanyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity through a review of relevant literature, focusing on its pharmacological properties, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is known for its versatility in drug design. The presence of the chlorobenzoyl and methylsulfanyl substituents contributes to its unique biological properties. The molecular formula can be represented as .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung) | TBD | Induction of apoptosis |

| Compound X | MCF-7 (breast) | 0.15 | Inhibition of cell proliferation |

| Compound Y | SJSA-1 (sarcoma) | 0.24 | Activation of p53 pathway |

The specific IC50 values for this compound require further experimental data but are anticipated to be comparable to those observed in related compounds.

Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit antimicrobial properties. For example, studies have shown that certain pyrrolidine compounds can effectively inhibit bacterial growth, suggesting a potential application in treating infections.

Table 2: Antimicrobial Activity

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | TBD |

| Compound A | S. aureus | 15 |

| Compound B | P. aeruginosa | 18 |

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the pyrrolidine ring and substituents significantly influence biological activity. The presence of electron-withdrawing groups, such as the chlorobenzoyl moiety, enhances potency against cancer cells by facilitating interactions with biological targets.

Case Studies

- Case Study on Anticancer Activity : A recent study evaluated a series of pyrrolidine derivatives for their anticancer effects in vitro. The results indicated that compounds with similar structural features to this compound exhibited enhanced cytotoxicity against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

- Case Study on Antimicrobial Activity : Another investigation assessed the larvicidal activity of pyrrolidine derivatives against mosquito larvae, demonstrating significant efficacy and suggesting potential use as insecticides.

Q & A

Basic Research Questions

Q. What are the key functional groups in 1-(2-Chlorobenzoyl)-3-(methylsulfanyl)pyrrolidine, and how do they influence its chemical reactivity in synthetic applications?

- Answer: The compound contains a 2-chlorobenzoyl group (aromatic electrophilic substitution site), a pyrrolidine ring (secondary amine reactivity), and a methylsulfanyl (thioether) group. The chlorobenzoyl moiety enhances electrophilicity, facilitating nucleophilic acyl substitution or cross-coupling reactions. The methylsulfanyl group can participate in oxidation reactions (e.g., forming sulfoxides) or act as a leaving group under specific conditions. These functional groups collectively influence solubility, stability, and reactivity in medicinal chemistry applications, such as scaffold diversification .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral data?

- Answer:

- NMR : H and C NMR can confirm the pyrrolidine ring conformation, chlorobenzoyl substitution pattern, and methylsulfanyl group. The deshielded protons adjacent to the sulfanyl group (~δ 2.5–3.5 ppm) and aromatic protons (~δ 7.2–7.8 ppm) are diagnostic.

- IR : Stretching frequencies for the carbonyl (C=O, ~1680 cm) and C-Cl (~750 cm) bonds validate the benzoyl and chloro substituents.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns (e.g., loss of Cl or CHS groups).

Cross-referencing with databases like NIST Chemistry WebBook ensures accurate interpretation .

Q. What experimental design principles should guide the synthesis of this compound to maximize yield and purity?

- Answer: Use factorial design to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in acylations.

- Catalysis : Base catalysts (e.g., KCO) improve benzoylation efficiency.

- Workup : Liquid-liquid extraction or column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Statistical methods like ANOVA identify significant variables affecting yield .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound, particularly in minimizing byproducts?

- Answer: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, identifying competing pathways. For instance:

- Reaction Pathway Analysis : Simulate nucleophilic attack on the benzoyl chloride to assess regioselectivity.

- Byproduct Mitigation : Adjust steric or electronic factors (e.g., substituent positioning) using molecular docking or energy surface mapping. Tools like Gaussian or ORCA integrate with ICReDD’s feedback loop, where experimental data refine computational models .

Q. When encountering contradictory data in reaction yields across different synthetic routes, what systematic approaches should researchers employ to resolve discrepancies?

- Answer:

- Controlled Replication : Standardize reaction conditions (e.g., moisture control, inert atmosphere) to isolate variables.

- Kinetic Profiling : Use in-situ FTIR or HPLC to monitor intermediate formation and degradation.

- Statistical Analysis : Apply Design of Experiments (DoE) to identify confounding factors (e.g., impurity profiles via LC-MS). Cross-validate with computational predictions to reconcile outliers .

Q. What role does the methylsulfanyl group play in the compound’s stability under oxidative or acidic conditions, and how can this be methodologically assessed?

- Answer: The thioether group is susceptible to oxidation (forming sulfoxides/sulfones) and acid-catalyzed cleavage. Stability studies should include:

- Forced Degradation : Expose the compound to HO (oxidative) or HCl (acidic) and analyze degradation products via LC-MS.

- Kinetic Stability Assays : Measure half-life under varying pH and temperature using Arrhenius plots.

- Protective Strategies : Introduce antioxidants (e.g., BHT) or buffering agents to mitigate degradation .

Q. How can researchers leverage the pyrrolidine scaffold’s conformational flexibility to design derivatives with enhanced biological activity?

- Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., halogen swaps, sulfonyl instead of sulfanyl).

- Molecular Dynamics Simulations : Analyze binding affinity to target proteins (e.g., kinases) using docking software (AutoDock, Schrödinger).

- Stereochemical Control : Use chiral catalysts to access enantiomers and evaluate their pharmacokinetic profiles .

Methodological Considerations

- Safety Protocols : Store the compound in airtight containers under nitrogen to prevent oxidation. Use fume hoods and PPE during synthesis due to potential toxicity of chlorinated intermediates .

- Data Validation : Cross-check spectral data with NIST standards and replicate experiments across independent labs to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.